6-Chloro-2/'-deoxyguanosine
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Overview
Description
6-Chloro-2’-deoxyguanosine: is a modified nucleoside analog derived from guanine. It is characterized by the substitution of a chlorine atom at the sixth position of the guanine base and the absence of a hydroxyl group at the second position of the deoxyribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of 6-Chloro-2’-deoxyguanosine often employs enzymatic methods due to their higher specificity and yield. For instance, an engineered purine nucleoside phosphorylase from Brevibacterium acetylicum has been used in a one-pot cascade reaction to produce 2’-deoxyguanosine, which can then be chlorinated to yield 6-Chloro-2’-deoxyguanosine .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in 6-Chloro-2’-deoxyguanosine can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form 8-oxo-6-chloro-2’-deoxyguanosine, a biomarker for oxidative stress.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions are employed.
Major Products
Substitution: Various substituted guanosine analogs.
Oxidation: 8-oxo-6-chloro-2’-deoxyguanosine.
Scientific Research Applications
6-Chloro-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Serves as a tool to study DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The chlorine substitution at the sixth position of guanine alters the hydrogen bonding pattern, leading to mispairing during DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside analog used in the treatment of certain leukemias.
2’-Deoxyguanosine: The parent compound without the chlorine substitution.
8-Oxo-2’-deoxyguanosine: An oxidized form of 2’-deoxyguanosine used as a biomarker for oxidative stress.
Uniqueness
6-Chloro-2’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Unlike 2-Chloro-2’-deoxyadenosine, which primarily targets lymphoid cells, 6-Chloro-2’-deoxyguanosine has broader applications in antiviral and anticancer research .
Properties
CAS No. |
141771-78-0 |
---|---|
Molecular Formula |
C10H12ClN5O3 |
Molecular Weight |
285.688 |
IUPAC Name |
(2S,3R,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m1/s1 |
InChI Key |
LEDIVMUMDVEFRG-SRQIZXRXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Origin of Product |
United States |
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